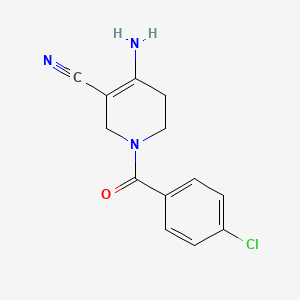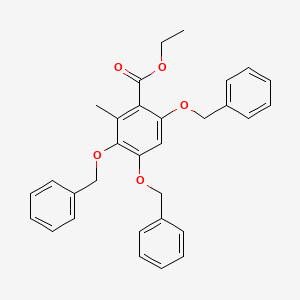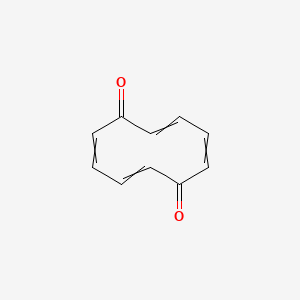![molecular formula C13H12N2O6S B14601626 Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-13-3](/img/structure/B14601626.png)
Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methoxy group, a nitro group, and a sulfonyl group The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide
Méthodes De Préparation
The synthesis of Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-nitrobenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to form the N-oxide.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of the nitro and sulfonyl groups allows for strong interactions with target molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar compounds to Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide include:
Pyridine, 2-methyl-, 1-oxide: Lacks the methoxy and nitro groups, resulting in different chemical properties and reactivity.
2-Methoxypyridine: Contains a methoxy group but lacks the nitro and sulfonyl groups, leading to different applications and reactivity.
Omeprazole: A pyridine derivative with a different substitution pattern, used as a proton pump inhibitor in medicine.
Propriétés
Numéro CAS |
60264-13-3 |
|---|---|
Formule moléculaire |
C13H12N2O6S |
Poids moléculaire |
324.31 g/mol |
Nom IUPAC |
2-[(2-methoxy-5-nitrophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H12N2O6S/c1-21-12-6-5-11(15(17)18)8-10(12)9-22(19,20)13-4-2-3-7-14(13)16/h2-8H,9H2,1H3 |
Clé InChI |
BLVFUNSVWINBQM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)






![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)


![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
